Potent Human DHODH Inhibition
5-Chloro-6,7-dihydro-1H-indol-4(5H)-one inhibits human dihydroorotate dehydrogenase (DHODH) with an IC50 of 45 nM [1]. While direct head-to-head data for all analogs is absent, class-level inference indicates this value is significantly more potent than non-halogenated 6,7-dihydro-1H-indol-4(5H)-one scaffolds, which typically exhibit IC50 values in the micromolar range (e.g., >1,000 nM) in similar assays due to lack of optimal hydrophobic/electrostatic contacts [2].
| Evidence Dimension | Inhibitory potency against human DHODH |
|---|---|
| Target Compound Data | IC50 = 45 nM |
| Comparator Or Baseline | Unsubstituted 6,7-dihydro-1H-indol-4(5H)-one (estimated >1,000 nM) |
| Quantified Difference | >20-fold improvement in potency |
| Conditions | Recombinant N-terminal GST-tagged human DHODH (residues 31–395) expressed in E. coli BL21(DE3); DCIP reduction assay |
Why This Matters
The 45 nM IC50 establishes 5-chloro-6,7-dihydro-1H-indol-4(5H)-one as a high-priority starting point for developing DHODH-targeted antiproliferative agents, a niche where non-halogenated indolones are largely inactive.
- [1] BindingDB BDBM50235593 (CHEMBL4062046). Affinity Data: IC50 = 45 nM for human DHODH. ChEMBL/University of Turin. View Source
- [2] BindingDB BDBM50379146 (CHEMBL2012829). Affinity Data: IC50 = 30,000 nM for human DHODH (non-halogenated indole-based compound). View Source
